An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Afzelechin-(4α→8)-epiafzelechin
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Afzelechin-(4α→8)-epiafzelechin
This guide provides a comprehensive technical overview of the B-type proanthocyanidin, Afzelechin-(4α→8)-epiafzelechin, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural elucidation, stereochemical intricacies, and the analytical methodologies pivotal for its characterization.
Introduction to Proanthocyanidins: The Chemical Landscape
Proanthocyanidins (PAs), also known as condensed tannins, are a class of polyphenolic compounds widely distributed throughout the plant kingdom.[1] They are oligomers and polymers of flavan-3-ol monomeric units.[2] PAs are categorized based on the nature of the interflavan bond connecting these units. The most common are B-type proanthocyanidins, which feature a single carbon-carbon bond, typically between the C4 of the "upper" unit and the C6 or C8 of the "lower" unit.[3] A-type proanthocyanidins possess an additional ether linkage.[4]
The specific arrangement and stereochemistry of the monomeric units, along with the linkage type, dictate the three-dimensional structure of the proanthocyanidin and, consequently, its biological activity.[5] This guide focuses on a specific B-type dimer, Afzelechin-(4α→8)-epiafzelechin, providing a detailed exploration of its chemical identity.
The Monomeric Building Blocks: Afzelechin and Epiafzelechin
To comprehend the structure of the dimer, it is essential to first understand its constituent monomers: afzelechin and epiafzelechin. Both are flavan-3-ols, a type of flavonoid, but differ in their stereochemistry.
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Afzelechin: The IUPAC name is (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol.[6]
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Epiafzelechin: The IUPAC name is (2R,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol.[6]
The key distinction lies in the stereochemistry at the C3 position of the C-ring. In afzelechin, the hydroxyl group at C3 is trans to the B-ring at C2, whereas in epiafzelechin, it is in a cis configuration.[6] This seemingly minor difference has significant implications for the overall shape and biological properties of the resulting proanthocyanidins.
Unraveling the Dimer: Afzelechin-(4α→8)-epiafzelechin
Afzelechin-(4α→8)-epiafzelechin is a B-type proanthocyanidin dimer. Its systematic IUPAC name is 2-(4-hydroxyphenyl)-8-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol.[7] The molecular formula is C30H26O10, with a molecular weight of 546.52 g/mol .[8] This compound has been isolated from natural sources such as Cassia javanica and Doryopteris concolor.[7][9]
The designation "Afzelechin-(4α→8)-epiafzelechin" precisely describes its structure:
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Afzelechin: This is the upper, or "extending," unit.
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(4α→8): This indicates the linkage between the two monomers. The C4 of the afzelechin unit is connected to the C8 of the epiafzelechin unit. The "α" specifies the stereochemistry of this newly formed chiral center at C4, indicating that the bond is on the opposite face of the C-ring relative to the B-ring at C2.
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epiafzelechin: This is the lower, or "terminal," unit.
The following diagram illustrates the chemical structure and stereochemistry of Afzelechin-(4α→8)-epiafzelechin.
Caption: Chemical structure of Afzelechin-(4α→8)-epiafzelechin.
Methodologies for Structural Elucidation and Stereochemical Assignment
The definitive identification of Afzelechin-(4α→8)-epiafzelechin requires a suite of advanced analytical techniques. The causality behind the selection of these methods lies in their ability to provide complementary information, leading to an unambiguous structural assignment.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for determining the constitution and relative stereochemistry of proanthocyanidins.
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1D NMR (¹H and ¹³C): These spectra provide initial information on the types and number of protons and carbons present. For instance, the signals in the aromatic region can help identify the substitution patterns on the A and B rings of each monomeric unit.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is invaluable for assigning protons on the C-ring.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for determining the interflavan linkage. A correlation between the H4 proton of the upper unit and the C8 (and C7, C8a) of the lower unit unequivocally establishes a 4→8 linkage.[10]
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Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, which helps to confirm the dimeric nature of the compound and the types of monomeric units. Electrospray ionization (ESI) is a commonly used technique for proanthocyanidin analysis.[11]
Table 1: Key Spectroscopic Data for Afzelechin-(4α→8)-epiafzelechin
| Parameter | Value | Reference |
| Molecular Formula | C30H26O10 | [7] |
| Molecular Weight | 546.52 g/mol | [8] |
| ¹H NMR | Complex, with characteristic signals for aromatic and C-ring protons. | [1] (by analogy) |
| ¹³C NMR | Distinct signals for each carbon, confirming the presence of two flavan-3-ol units. | [1] (by analogy) |
| Key HMBC Correlation | H4 (upper unit) to C8 (lower unit) | [10] |
Stereochemical Determination
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules.[12] For B-type proanthocyanidins, the Cotton effect observed in the 200-240 nm region of the CD spectrum is diagnostic for the stereochemistry of the interflavan linkage. A negative Cotton effect in this region indicates a 4S-configuration (α-linkage), while a positive Cotton effect suggests a 4R-configuration (β-linkage).[10]
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR techniques detect through-space interactions between protons that are in close proximity.[5] For proanthocyanidins, NOESY or ROESY can provide crucial information to confirm the interflavan linkage and its stereochemistry by observing correlations between protons on the upper and lower units.
Experimental Protocols
The following sections outline generalized, yet detailed, protocols for the isolation and characterization of Afzelechin-(4α→8)-epiafzelechin, based on established methodologies for proanthocyanidins.
Isolation and Purification Workflow
The isolation of Afzelechin-(4α→8)-epiafzelechin from a natural source like Cassia javanica typically involves a multi-step chromatographic process.
Caption: Generalized workflow for the isolation of proanthocyanidins.
Step-by-Step Protocol:
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Extraction: The dried and powdered plant material is extracted with an aqueous organic solvent, such as 70% acetone or 80% methanol, to efficiently extract the polyphenolic compounds.
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Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. Partitioning with ethyl acetate is common to concentrate the proanthocyanidins.
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Column Chromatography: The ethyl acetate fraction is typically first fractionated using Sephadex LH-20 column chromatography. This resin has an affinity for phenolic compounds and can separate them based on size and polarity.
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High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target dimer are then subjected to preparative HPLC, often using a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient, to yield the pure compound.
Spectroscopic Characterization Protocol
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Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., acetone-d6, methanol-d4, or DMSO-d6) for NMR analysis. For MS, the sample is dissolved in a suitable solvent for infusion or LC-MS analysis.
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NMR Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher):
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)
-
COSY
-
HSQC
-
HMBC
-
NOESY or ROESY
-
-
MS Data Acquisition: The sample is analyzed by high-resolution mass spectrometry (e.g., ESI-QTOF) to obtain an accurate mass and fragmentation data.
-
CD Spectroscopy: The CD spectrum is recorded in a suitable solvent (e.g., methanol) to determine the absolute configuration.
Synthesis of B-type Proanthocyanidins
While total synthesis is complex, semi-synthetic approaches are often employed to produce B-type proanthocyanidins. One common method involves the acid-catalyzed cleavage of polymeric proanthocyanidins in the presence of a nucleophilic flavan-3-ol.[4] For example, a polymer rich in afzelechin units could be depolymerized in the presence of epiafzelechin to generate, among other products, Afzelechin-(4α→8)-epiafzelechin.
Conclusion
The structural and stereochemical characterization of Afzelechin-(4α→8)-epiafzelechin is a meticulous process that relies on the synergistic application of advanced spectroscopic and chromatographic techniques. A thorough understanding of its three-dimensional architecture is a prerequisite for elucidating its structure-activity relationships and exploring its potential in drug discovery and development. The methodologies outlined in this guide provide a robust framework for the confident identification and characterization of this and other complex proanthocyanidins.
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